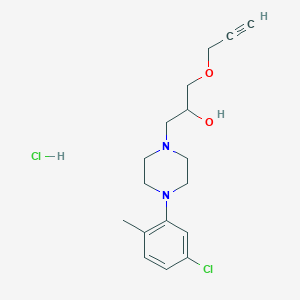
N-cycloheptyl-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cycloheptyl-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a tetrahydrofuran ring, which is a five-membered heterocyclic ring with one oxygen atom .
Synthesis Analysis
While the specific synthesis route for this compound is not available, azetidine derivatives can be synthesized through various methods such as the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The compound contains an azetidine ring and a tetrahydrofuran ring. These rings are part of the core structure of many biologically active compounds . The compound also contains a carboxamide group, which is an amide of a carboxylic acid and has the structure RC(=O)NR2 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Syntheses
Research in the synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcases the importance of complex organic compounds in developing new chemical reactions. Bacchi et al. (2005) explored palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes under oxidative carbonylation conditions, resulting in various derivatives in satisfactory yields. This type of research highlights the chemical versatility and potential applications of compounds with complex structures in synthesizing novel heterocyclic derivatives (Bacchi et al., 2005).
Synthesis of Azuleno Derivatives
The synthesis of new heterocyclic compounds, including methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate and its analogs, as conducted by Fujimori et al. (1986), provides insight into methodologies for creating complex molecules that could have applications in medicinal chemistry and materials science. Such studies demonstrate the ongoing interest in developing novel synthetic routes for complex organic molecules (Fujimori et al., 1986).
Antimicrobial Activity of Novel Compounds
Research on the synthesis and antimicrobial activity of novel compounds, such as those conducted by Azab et al. (2016), explores the potential medical applications of complex organic compounds. These studies aim to develop new antimicrobial agents by synthesizing and testing various structural analogs, indicating the importance of complex organic molecules in pharmaceutical research (Azab et al., 2016).
Novel Anticancer Drug Design
The predictive design of novel analogues for anticancer drugs, as investigated by Sosnovsky et al. (1986), highlights the role of complex organic compounds in drug discovery and development. Such research focuses on improving therapeutic indexes and understanding the structure-activity relationships of novel compounds, underscoring the potential of complex organic structures in developing new anticancer therapies (Sosnovsky et al., 1986).
Eigenschaften
IUPAC Name |
N-cycloheptyl-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-16(17-14-5-3-1-2-4-6-14)18-9-15(10-18)21-12-13-7-8-20-11-13/h13-15H,1-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRQGVPNILBFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CC(C2)OCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

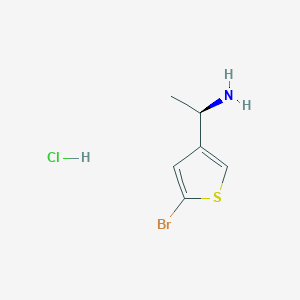

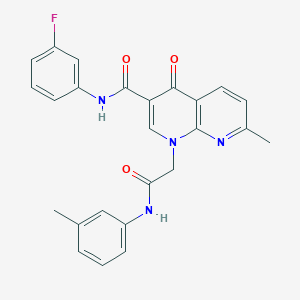
![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2707465.png)

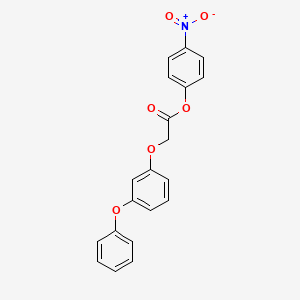
![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707470.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2707474.png)
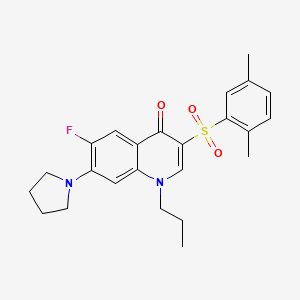
![2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2707478.png)
![Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707479.png)
![N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707480.png)
